molecular formula C9H7F3N4O B11075507 3-(1H-imidazol-1-yl)-6-(2,2,2-trifluoroethoxy)pyridazine

3-(1H-imidazol-1-yl)-6-(2,2,2-trifluoroethoxy)pyridazine

Cat. No.: B11075507
M. Wt: 244.17 g/mol
InChI Key: DDCRLTPWMYQMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-imidazol-1-yl)-6-(2,2,2-trifluoroethoxy)pyridazine is a heterocyclic compound that features both imidazole and pyridazine rings. The presence of the trifluoroethoxy group adds unique chemical properties to the molecule, making it of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-6-(2,2,2-trifluoroethoxy)pyridazine typically involves the reaction of a pyridazine derivative with an imidazole derivative under specific conditions. One common method includes:

    Starting Materials: Pyridazine derivative and imidazole derivative.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: The pyridazine derivative is reacted with the imidazole derivative in the presence of the base and solvent, followed by heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-6-(2,2,2-trifluoroethoxy)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4.

    Reduction: NaBH4, LiAlH4.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound.

Scientific Research Applications

3-(1H-imidazol-1-yl)-6-(2,2,2-trifluoroethoxy)pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-6-(2,2,2-trifluoroethoxy)pyridazine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The trifluoroethoxy group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-imidazol-1-yl)pyridazine: Lacks the trifluoroethoxy group, which may result in different chemical properties and biological activities.

    6-(2,2,2-trifluoroethoxy)pyridazine: Lacks the imidazole ring, which may affect its interaction with biological targets.

    3-(1H-imidazol-1-yl)-6-methoxypyridazine: Contains a methoxy group instead of a trifluoroethoxy group, which may influence its chemical reactivity and biological activity.

Uniqueness

The presence of both the imidazole and pyridazine rings, along with the trifluoroethoxy group, makes 3-(1H-imidazol-1-yl)-6-(2,2,2-trifluoroethoxy)pyridazine unique. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C9H7F3N4O

Molecular Weight

244.17 g/mol

IUPAC Name

3-imidazol-1-yl-6-(2,2,2-trifluoroethoxy)pyridazine

InChI

InChI=1S/C9H7F3N4O/c10-9(11,12)5-17-8-2-1-7(14-15-8)16-4-3-13-6-16/h1-4,6H,5H2

InChI Key

DDCRLTPWMYQMDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1N2C=CN=C2)OCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.